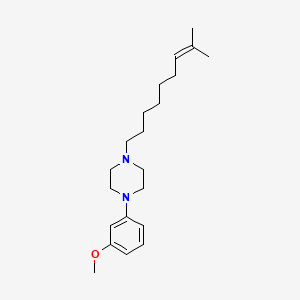![molecular formula C15H23NO2 B5164234 N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine](/img/structure/B5164234.png)
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine, also known as AM-404, is a synthetic cannabinoid receptor agonist that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the anandamide transporter, which is responsible for the reuptake of endocannabinoids in the brain. By inhibiting this transporter, AM-404 increases the levels of endocannabinoids in the brain, leading to a range of physiological and biochemical effects.
Wirkmechanismus
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine acts as an agonist of the cannabinoid receptors, which are located throughout the brain and body. By binding to these receptors, N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine activates a range of signaling pathways that lead to the release of neurotransmitters and other signaling molecules. In addition, N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine inhibits the anandamide transporter, leading to increased levels of endocannabinoids in the brain.
Biochemical and Physiological Effects
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. Studies have also shown that N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine can modulate the activity of the endocannabinoid system, leading to changes in synaptic plasticity and neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors. However, this compound also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine, including the development of more selective and potent analogs, the exploration of its potential therapeutic applications in a range of neurological and psychiatric disorders, and the investigation of its mechanisms of action at the molecular and cellular levels. Additionally, more studies are needed to fully understand the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine involves the reaction of 2-methoxyphenol with 5-bromopentanoyl chloride, followed by the reaction of the resulting intermediate with propargylamine. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. Research has shown that this compound has analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, multiple sclerosis, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-(2-methoxyphenoxy)-N-prop-2-enylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-11-16-12-7-4-8-13-18-15-10-6-5-9-14(15)17-2/h3,5-6,9-10,16H,1,4,7-8,11-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDZXUCWOYVISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCNCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide](/img/structure/B5164158.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)


![2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5164215.png)
![2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)

![N-(2,5-dichlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5164235.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5164243.png)
![N-benzyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}ethanamine](/img/structure/B5164245.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B5164249.png)
![11-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5164254.png)